molecular formula C18H13BrN4 B4967691 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B4967691
M. Wt: 365.2 g/mol
InChI Key: OOVGVRVHYLXFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as BPP7A, is a chemical compound that has gained attention in recent years due to its potential scientific research applications. This compound is a pyrazolo[1,5-a]pyrimidine derivative, which has been studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine can inhibit the activity of certain enzymes, such as protein kinase B (Akt) and cyclin-dependent kinase 2 (CDK2), which are involved in cell growth and proliferation. Additionally, 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to induce oxidative stress and DNA damage in cancer cells, which may contribute to its anticancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potential as an anticancer agent. Additionally, 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one limitation of using 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One area of research could focus on the development of more efficient synthesis methods for 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine, which would improve its availability for scientific research. Additionally, further studies could investigate the mechanism of action of 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine and its potential as a therapeutic agent for various diseases. Finally, research could explore the use of 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine in combination with other drugs or therapies to enhance its anticancer properties.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves a multi-step process, which includes the reaction of 4-bromoaniline with ethyl acetoacetate to form 2-(4-bromophenyl)-5-ethylpyrazolo[1,5-a]pyrimidine-7-carboxylate. This intermediate is then converted into 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine through a series of reactions, including hydrolysis and reduction.

Scientific Research Applications

2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential use in scientific research, particularly in the field of cancer therapy. Studies have shown that 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has anticancer properties and can inhibit the growth of cancer cells. Additionally, 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4/c19-14-8-6-13(7-9-14)16-11-18-21-15(10-17(20)23(18)22-16)12-4-2-1-3-5-12/h1-11H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVGVRVHYLXFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)N)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.